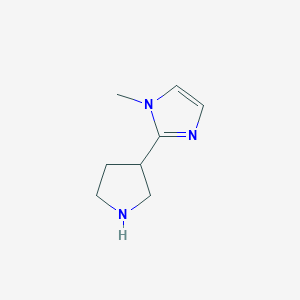

1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole

Description

Properties

IUPAC Name |

1-methyl-2-pyrrolidin-3-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11-5-4-10-8(11)7-2-3-9-6-7/h4-5,7,9H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKTZHNTSOLEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423478-59-4 | |

| Record name | 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-Methyl-2-(pyrrolidin-3-yl)-1H-imidazole is a compound characterized by its unique dual-ring structure, combining an imidazole and a pyrrolidine moiety. This structural configuration is significant for its potential biological activities, particularly in pharmacological applications. The imidazole ring is known for its involvement in various biological systems, while the pyrrolidine ring enhances interactions with biological targets.

Structure and Properties

The compound's structure allows for versatile interactions due to the presence of nitrogen atoms in both rings, which can form hydrogen bonds and coordinate with metal ions. This property is critical in drug design, as it can enhance binding affinity to target proteins.

Chemical Structure

| Component | Description |

|---|---|

| Imidazole Ring | A five-membered ring containing two nitrogen atoms, known for its role in enzyme catalysis and receptor interactions. |

| Pyrrolidine Ring | A saturated five-membered ring containing one nitrogen atom, which can improve solubility and bioavailability. |

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies suggest that compounds with similar structures may possess antimicrobial and antifungal properties. The interaction between the imidazole and pyrrolidine rings enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

2. Enzyme Inhibition

The compound has been shown to interact with specific enzymes, potentially modulating their activity. For instance, studies on related compounds indicate that modifications to the pyrrolidine moiety can lead to increased inhibitory potency against various enzymatic targets.

3. Neuropharmacological Effects

Preliminary studies indicate potential effects on neurotransmitter systems, possibly influencing mood and behavior. This aligns with findings from related compounds that have shown efficacy in modulating neurochemical pathways.

Case Studies

Several case studies highlight the biological activity of compounds structurally related to this compound:

- Study on Antimicrobial Properties

- Enzyme Inhibition Research

- Neuropharmacological Impact

Scientific Research Applications

Pharmaceutical Development

1-Methyl-2-(pyrrolidin-3-yl)-1H-imidazole has been investigated for its potential therapeutic applications, particularly as a modulator in drug design. Its structural similarity to known pharmacophores makes it a candidate for developing new drugs targeting various diseases.

Case Study : A study demonstrated that derivatives of imidazole compounds exhibit significant activity against specific targets in cancer therapy. The modulation of these targets could lead to the development of novel anticancer agents .

The compound has shown promise in biological assays, particularly as an antimicrobial agent. Its derivatives have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

In Vitro Studies : Research indicates that the compound exhibits antimicrobial properties by inhibiting key metabolic pathways in bacteria, potentially disrupting their growth and survival mechanisms .

Buffering Agent in Biochemistry

This compound is utilized as a non-ionic organic buffering agent in cell culture applications. It helps maintain pH stability within the physiological range (6–8.5), crucial for cellular processes during experiments .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

A comparison of key structural features, molecular weights (MW), and substituent effects is summarized in Table 1.

Table 1. Comparison of 1-Methyl-2-(pyrrolidin-3-yl)-1H-imidazole with Related Imidazole Derivatives

Key Observations:

- Electronic Effects : The pyrrolidine substituent in the target compound is electron-donating due to its amine group, contrasting with the electron-withdrawing nitro group in 1-methyl-2-(4-nitrophenyl)-1H-imidazole. This difference influences reactivity and interaction with biological targets .

- Solubility : The pyrrolidine moiety enhances water solubility compared to lipophilic groups like methylthio or styryl, which may improve bioavailability in polar environments .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two key steps:

- Formation of the imidazole ring with a methyl substituent at the N-1 position.

- Introduction of the pyrrolidin-3-yl substituent at the C-2 position of the imidazole.

The pyrrolidin-3-yl group can be introduced either directly by coupling with a pyrrolidine derivative or via functional group transformations involving suitable leaving groups or reactive intermediates.

Preparation via Nucleophilic Substitution on 2-Halogenated Imidazoles

One common method involves the nucleophilic substitution of a 2-halogenated 1-methylimidazole with a pyrrolidin-3-yl nucleophile. The general reaction scheme is:

- Synthesis of 2-halogenated-1-methylimidazole (e.g., 2-chloro- or 2-bromo-1-methylimidazole).

- Reaction with pyrrolidin-3-yl nucleophile (e.g., pyrrolidine or its derivatives) under basic conditions.

Typical reaction conditions include:

- Base: potassium carbonate (K2CO3) or sodium hydride (NaH).

- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: mild heating (50–100 °C) to facilitate substitution.

This approach allows for the direct attachment of the pyrrolidin-3-yl group at the 2-position of the imidazole ring.

Cyclization Methods Involving Aminopyrrolines and Halocarbonyl Compounds

Literature on related pyrrolo[1,2-a]imidazole systems suggests alternative cyclization routes:

- Condensation of aminopyrrolines with halocarbonyl compounds (e.g., α-bromo ketones) can form fused pyrroloimidazole rings.

- Although yields vary, this method provides a route to annulated structures related to this compound.

For example, the reaction of 3,4-dihydro-2H-pyrrol-5-amine with 2-bromo ketones in ethyl acetate at room temperature yields pyrroloimidazole hydrobromides, which can be further manipulated to target compounds.

Functional Group Transformations and Salt Formation

The compound can also be prepared by functional group transformations from suitable intermediates, such as hydroxymethyl or halomethyl pyrrolidin-2-one derivatives. These intermediates undergo substitution or cyclization to yield the imidazole derivative.

Moreover, the free base form of this compound can be converted into acid addition salts (e.g., hydrochloride, sulfate) by treatment with inorganic or organic acids, enhancing solubility and stability for pharmaceutical applications.

Industrial and Advanced Synthetic Techniques

Continuous Flow Synthesis

In industrial contexts, continuous flow reactors are employed to optimize reaction parameters such as temperature, residence time, and reagent concentration, improving yield and scalability.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate cyclization and substitution reactions in imidazole chemistry, reducing reaction times from hours to minutes and improving product purity.

Summary of Preparation Methods with Data Table

| Method | Key Reagents/Intermediates | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 2-Halo-1-methylimidazole + pyrrolidin-3-yl | Base (K2CO3/NaH), DMF/THF, 50–100 °C | Direct substitution, good selectivity | Requires halogenated precursor |

| Cyclization of aminopyrrolines | Aminopyrrolines + α-bromo ketones | EtOAc, RT; sometimes heating in DMF | Forms fused pyrroloimidazole systems | Moderate yields, complex mixtures |

| Functional group transformation | Hydroxymethyl pyrrolidin-2-one derivatives | Acid/base catalysis, substitution | Versatile, allows salt formation | Multi-step, requires intermediate |

| Microwave-assisted synthesis | Various intermediates | Microwave irradiation, short time | Fast, improved yields | Requires specialized equipment |

| Continuous flow synthesis | Various intermediates | Controlled flow reactor conditions | Scalable, reproducible | Setup cost, optimization needed |

Q & A

Q. Optimization :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Catalyst tuning : Pd(PPh₃)₄ improves cross-coupling efficiency .

- Purification : Flash chromatography (e.g., toluene:EtOAc 90:10) ensures high purity, validated by NMR (e.g., δ ~3.85 ppm for methyl groups) .

How can computational methods like DFT or molecular docking predict the biological activity or electronic properties of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the electron-withdrawing pyrrolidine substituent may lower LUMO energy, enhancing electrophilic interactions .

- Molecular docking : Use software like AutoDock to model binding to biological targets (e.g., enzymes with imidazole-binding pockets). Validate docking poses with experimental data (e.g., X-ray crystallography) .

- CoMSIA models : Develop 3D-QSAR models using Comparative Molecular Similarity Indices Analysis to correlate substituent effects (e.g., steric/electronic) with activity .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Q. Basic

- ¹H/¹³C NMR : Identify imidazole protons (δ 7.2–7.5 ppm) and pyrrolidine CH₂/CH groups (δ 1.5–3.5 ppm). Integration ratios confirm substituent positions .

- IR spectroscopy : Look for N-H stretches (~3400 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) to confirm imidazole ring integrity .

- Mass spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 333 for alkynyl derivatives) and fragmentation patterns verify molecular weight .

What strategies resolve contradictory crystallographic data when determining the solid-state structure using SHELXL?

Q. Advanced

- Refinement protocols : Use SHELXL’s restraints for bond lengths/angles in disordered regions (e.g., pyrrolidine ring conformers) .

- Twinned data handling : Apply TWIN/BASF commands for high-throughput phasing of twinned crystals .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry or overfitting .

How do pyrrolidine substituent variations affect physicochemical properties, based on structure-activity relationship (SAR) studies?

Q. Basic

- Lipophilicity : Bulky pyrrolidine substituents (e.g., 3-ethyl vs. 3-methyl) increase logP, affecting membrane permeability .

- Hydrogen bonding : Protonatable nitrogen in pyrrolidine enhances solubility and target binding (e.g., enzyme active sites) .

- Steric effects : Substituents at the 3-position of pyrrolidine may hinder rotational freedom, altering conformational stability .

How can QSAR models for imidazole derivatives be developed to predict pharmacological potential?

Q. Advanced

- Data curation : Compile ED₅₀ or IC₅₀ values from biological assays (e.g., MES tests for anticonvulsant activity) .

- Descriptor selection : Use steric, electrostatic, and hydrophobic fields in CoMSIA to map substituent effects .

- Validation : Split datasets into training/test sets (4:1 ratio) and assess predictive power via cross-validation (q² > 0.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.